2,3,4,6-Tetra-O-acetyl Linamarin
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Overview
Description
2,3,4,6-Tetra-O-acetyl Linamarin is a chemical compound with the molecular formula C18H25NO10. It is a derivative of linamarin, a cyanogenic glycoside found in various plants.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-acetyl Linamarin is a highly significant biomedicine compound
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that glycoside-based molecules like this compound have shown promising antidiabetic potential . This suggests that it may affect pathways related to glucose metabolism and insulin regulation.
Pharmacokinetics
It is known that c-glycosyl compounds, which mimic o-glycosides structure like this compound, exhibit good features in terms of pharmacodynamics and pharmacokinetics .
Result of Action
This compound has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments . It imparts invaluable therapeutic effects, primarily witnessed in the realm of cancer and diabetes management .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin typically involves the acetylation of linamarin. This process can be achieved by reacting linamarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in the linamarin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl Linamarin undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield linamarin.
Oxidation: The compound can be oxidized to produce corresponding oxides.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Linamarin.
Oxidation: Corresponding oxides of the compound.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl Linamarin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of cyanogenic glycosides.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Linamarin: The parent compound of 2,3,4,6-Tetra-O-acetyl Linamarin.
Prunasin: Another cyanogenic glycoside with similar properties.
Amygdalin: A related compound found in the seeds of certain fruits.
Uniqueness
This compound is unique due to the presence of four acetyl groups, which significantly alter its chemical properties compared to its parent compound, linamarin. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQBMQWABNFQQ-UUAJXVIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652677 |
Source
|
Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66432-53-9 |
Source
|
Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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